![molecular formula C16H13BrN2O2S B2461457 2-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 403846-21-9](/img/structure/B2461457.png)
2-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
Molecular Structure Analysis
While I found some information on related compounds , specific molecular structure analysis for “2-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide” was not available.Physical And Chemical Properties Analysis
The molecular formula of a similar compound, “4-Bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide”, is C16H13BrN2O2S. It has an average mass of 377.256 Da and a monoisotopic mass of 375.988098 Da .Scientific Research Applications
Anti-Tubercular Activity
Background: Tuberculosis (TB) remains a global health concern, necessitating the development of effective anti-TB drugs. Pyrazinamide (PZA) is a front-line drug used in TB therapy.
Research Findings: In recent studies , novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Notably, several compounds demonstrated significant activity, with IC50 values ranging from 1.35 to 2.18 μM. These compounds also exhibited low cytotoxicity to human cells.
Photophysical Properties
Background: Benzamides can exhibit interesting photophysical behavior.
Photoluminescence Studies: Researchers might investigate the fluorescence properties of this compound, potentially finding applications in sensors or imaging.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism .
Mode of Action
It is known that similar compounds interact with their targets and cause changes that inhibit the growth of mycobacterium tuberculosis .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Result of Action
Similar compounds have been found to exhibit significant inhibitory activity against mycobacterium tuberculosis, suggesting that this compound may have a similar effect .
properties
IUPAC Name |
2-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c1-2-21-12-8-5-9-13-14(12)18-16(22-13)19-15(20)10-6-3-4-7-11(10)17/h3-9H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLIXYWMCXVRSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
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